molecular formula C23H18N2O4S B6013794 2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid

2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid

Cat. No.: B6013794
M. Wt: 418.5 g/mol
InChI Key: XQJPGGJXZRLNRM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been found to possess a wide range of pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are often synthesized through reactions involving amines and other organic compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical methods .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that the compound contains an aminothiazole moiety , which is often found in compounds with antimicrobial properties . The compound may interact with its targets through this moiety, leading to changes in the target’s function. More research is required to confirm this hypothesis and to understand the exact nature of these interactions.

Biochemical Pathways

Compounds containing aminothiazole moieties have been found to exhibit antimicrobial activities , suggesting that this compound may affect pathways related to microbial growth and survival

Result of Action

Given the antimicrobial activities associated with aminothiazole moieties , it is possible that this compound may have similar effects

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can depend on their specific structure. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications .

Properties

IUPAC Name

2-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-2-29-14-11-12-19-20(13-14)30-23(24-19)25-21(26)17-9-5-3-7-15(17)16-8-4-6-10-18(16)22(27)28/h3-13H,2H2,1H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJPGGJXZRLNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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